molecular formula C21H26N4O B11979997 2-(4-Benzyl-1-piperazinyl)-N'-(1-phenylethylidene)acetohydrazide CAS No. 303107-56-4

2-(4-Benzyl-1-piperazinyl)-N'-(1-phenylethylidene)acetohydrazide

Cat. No.: B11979997
CAS No.: 303107-56-4
M. Wt: 350.5 g/mol
InChI Key: YQNMPYWXABFYBW-RELWKKBWSA-N
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Description

2-(4-Benzyl-1-piperazinyl)-N’-(1-phenylethylidene)acetohydrazide is a complex organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzyl-1-piperazinyl)-N’-(1-phenylethylidene)acetohydrazide typically involves the reaction of 4-benzylpiperazine with an appropriate acetohydrazide derivative under controlled conditions. The reaction may require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-Benzyl-1-piperazinyl)-N’-(1-phenylethylidene)acetohydrazide would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperazine: A precursor in the synthesis of the compound.

    Acetohydrazide Derivatives:

Uniqueness

What sets 2-(4-Benzyl-1-piperazinyl)-N’-(1-phenylethylidene)acetohydrazide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical properties.

Properties

CAS No.

303107-56-4

Molecular Formula

C21H26N4O

Molecular Weight

350.5 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[(E)-1-phenylethylideneamino]acetamide

InChI

InChI=1S/C21H26N4O/c1-18(20-10-6-3-7-11-20)22-23-21(26)17-25-14-12-24(13-15-25)16-19-8-4-2-5-9-19/h2-11H,12-17H2,1H3,(H,23,26)/b22-18+

InChI Key

YQNMPYWXABFYBW-RELWKKBWSA-N

Isomeric SMILES

C/C(=N\NC(=O)CN1CCN(CC1)CC2=CC=CC=C2)/C3=CC=CC=C3

Canonical SMILES

CC(=NNC(=O)CN1CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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